

Preparing Stock Solutions of SR 142948: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: SR 142948

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Application Notes and Protocols for the selective non-peptide neurotensin receptor antagonist, **SR 142948**.

This document provides detailed application notes and protocols for the preparation of stock solutions of **SR 142948** using Dimethyl Sulfoxide (DMSO) and other solvents for use in various research applications. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction to SR 142948

SR 142948 is a potent and selective non-peptide antagonist of the neurotensin receptors (NTS), particularly the NTS1 and NTS2 subtypes.[1] It binds with high affinity to these receptors, making it a valuable tool for studying the physiological and pathological roles of neurotensin signaling. Neurotensin, a tridecapeptide, is involved in a wide range of biological processes, including the regulation of dopamine pathways, analgesia, and hypothermia.[2][3] **SR 142948** competitively inhibits the binding of neurotensin to its receptors, thereby blocking downstream signaling cascades.[4]

The primary signaling pathway activated by neurotensin receptors is the Gαq-mediated activation of phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). **SR 142948** effectively antagonizes these effects, making it a crucial compound for investigating neurotensin-mediated cellular responses.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **SR 142948** is provided in the table below.

Property	Value	Reference
Molecular Weight	685.86 g/mol	
Formula	C ₃₉ H ₅₁ N ₅ O ₆	
Appearance	White to off-white solid	
Purity	≥97%	

Solubility Data

The solubility of **SR 142948** in various solvents is critical for the preparation of stock solutions. The following table summarizes its solubility in commonly used laboratory solvents.

Solvent	Maximum Concentration	Reference
DMSO	75 mM (51.44 mg/mL)	
Water	25 mM (17.15 mg/mL)	

Note: When preparing stock solutions, it is always recommended to use the batch-specific molecular weight provided on the product vial and Certificate of Analysis.

Protocols for Preparing SR 142948 Stock Solutions

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (for in vitro use)

This protocol describes the preparation of a 10 mM stock solution of **SR 142948** in DMSO.

Materials:

- **SR 142948** powder

- Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes

Procedure:

- **Weighing:** Accurately weigh the desired amount of **SR 142948** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.86 mg of **SR 142948** (using a molecular weight of 685.86 g/mol).
- **Solvent Addition:** Add the calculated volume of DMSO to the vial containing the **SR 142948** powder.
- **Dissolution:** Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation is observed.
- **Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for in vitro Assays

For cell-based assays, it is crucial to dilute the DMSO stock solution to a final concentration where the DMSO percentage is non-toxic to the cells (typically $\leq 0.5\%$).

Procedure:

- **Thawing:** Thaw a single aliquot of the **SR 142948** DMSO stock solution at room temperature.
- **Serial Dilution:** Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is recommended to

perform dilutions in a stepwise manner to prevent precipitation.

- Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of **SR 142948** used in the experiment.

Protocol 3: Formulation for in vivo Administration

Due to the potential toxicity of DMSO in animals, it is often necessary to use a co-solvent system for in vivo studies. Below are examples of formulations that can be used.

Formulation A: DMSO/Tween 80/Saline

- Dissolve **SR 142948** in DMSO to create a concentrated stock solution.
- In a separate tube, mix Tween 80 and sterile saline.
- Slowly add the **SR 142948**/DMSO stock solution to the Tween 80/saline mixture while vortexing to create a stable emulsion or solution. A common ratio is 10% DMSO, 5% Tween 80, and 85% saline.

Formulation B: DMSO/PEG300/Tween-80/Saline

- Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation has been shown to achieve a solubility of ≥ 5 mg/mL.

Formulation C: DMSO/Corn Oil

- Prepare a stock solution in DMSO.
- Dilute the DMSO stock in corn oil (e.g., 10% DMSO, 90% corn oil). This can be suitable for oral administration.

Experimental Data Summary

The following tables summarize the effective concentrations of **SR 142948** observed in various experimental settings.

Table 1: In Vitro Efficacy of **SR 142948**

Assay	Cell Line/Tissue	IC ₅₀	Reference
Neurotensin Receptor Binding	h-NTR1-CHO cells	1.19 nM	[5]
HT-29 cells	0.32 nM	[5]	
Adult rat brain	3.96 nM	[5]	
Inositol Monophosphate Formation	HT-29 cells	3.9 nM	[2][3][4][5]
Intracellular Calcium Mobilization	h-NTR1-CHO cells	Antagonized at 1-10 nM	[2][5]

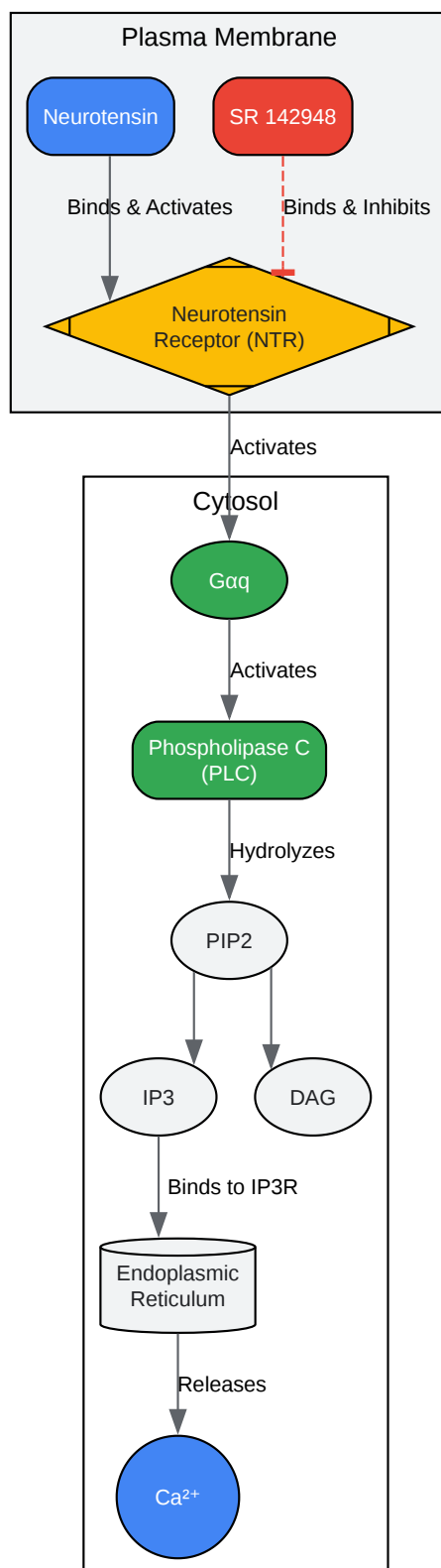
Table 2: In Vivo Efficacy of **SR 142948**

Animal Model	Effect	Effective Dose	Administration Route	Reference
Mice	Inhibition of NT-induced turning behavior	2 µg/kg	p.o.	[5]
Mice	Blockade of NT-induced hypothermia	4 mg/kg	p.o.	[5]
Rats	Blockade of NT-induced hypothermia	2 mg/kg	p.o.	[5]
Rats	Antagonism of NT-evoked acetylcholine release	0.1 mg/kg	i.p.	[2][3]

Signaling Pathways and Experimental Workflows

Neurotensin Receptor Signaling Pathway

The following diagram illustrates the Gαq-mediated signaling cascade initiated by neurotensin binding to its receptor and its inhibition by **SR 142948**.

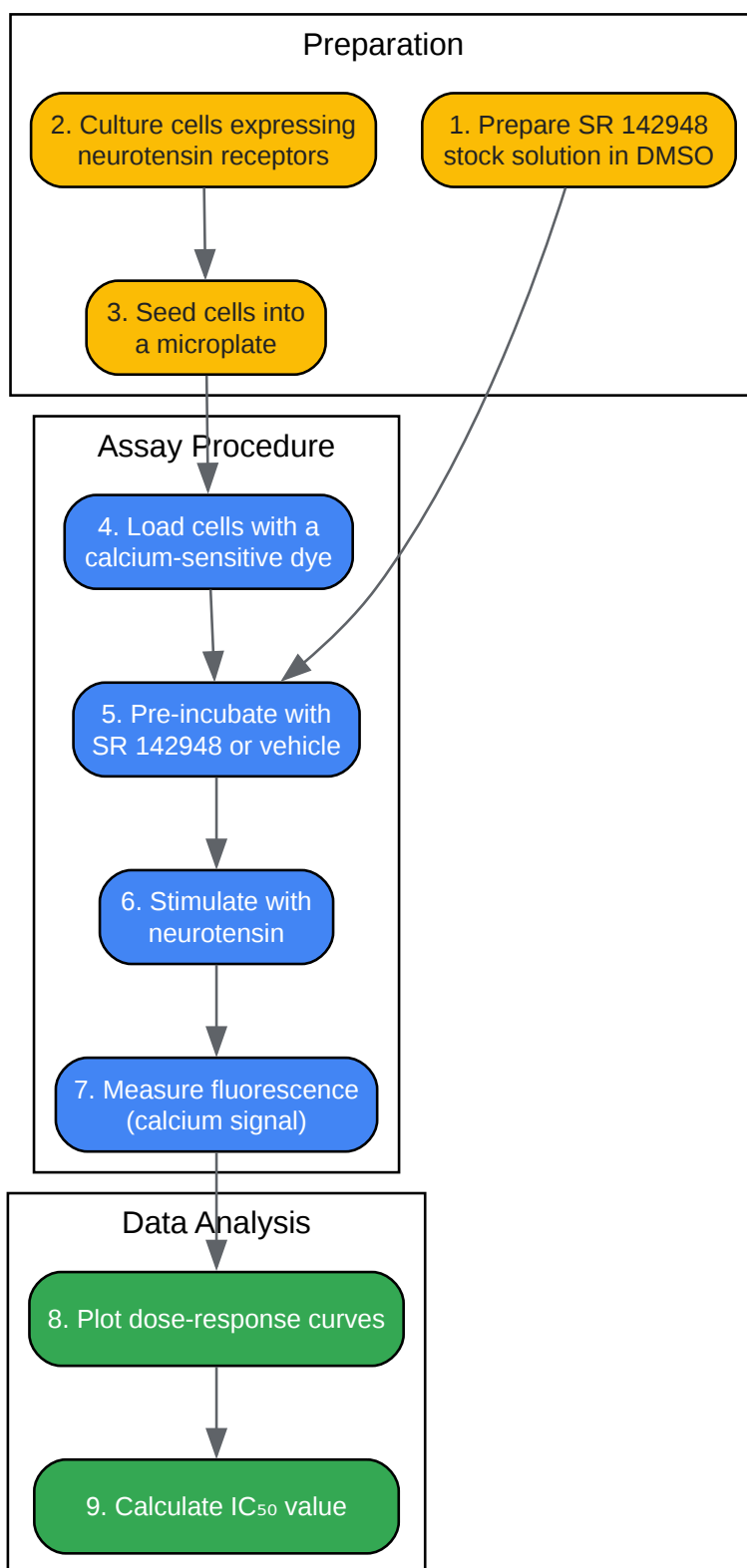


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Neurotensin receptor signaling pathway and its inhibition by **SR 142948**.

Experimental Workflow: In Vitro Calcium Mobilization Assay

This diagram outlines the key steps for performing an in vitro calcium mobilization assay to assess the antagonist activity of **SR 142948**.



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Workflow for an in vitro calcium mobilization assay with **SR 142948**.

Conclusion

SR 142948 is a valuable pharmacological tool for investigating the neurotensin system. Proper preparation of stock and working solutions is essential for obtaining accurate and reproducible results. The protocols and data provided in this document offer a comprehensive guide for researchers utilizing **SR 142948** in their studies. Always refer to the manufacturer's instructions and safety data sheets before handling any chemical compounds.

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